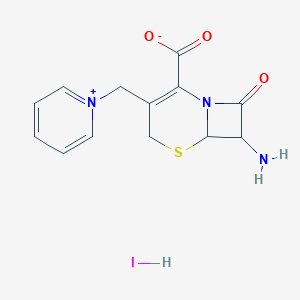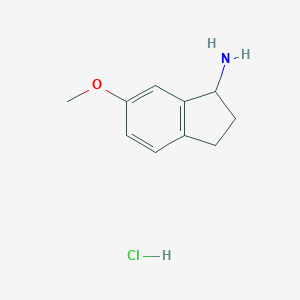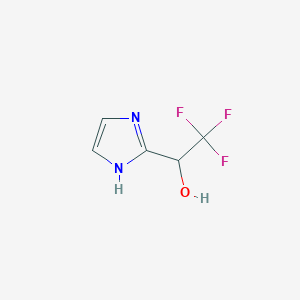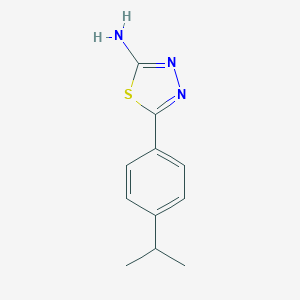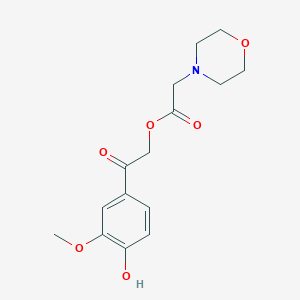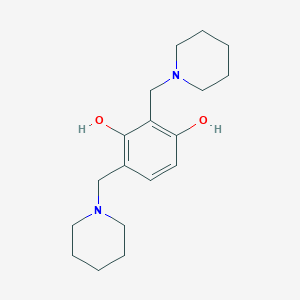
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as 2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol, is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . This compound is characterized by the presence of two piperidinylmethyl groups attached to a 1,3-benzenediol core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- typically involves the reaction of 1,3-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The piperidinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidinylmethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be compared with other similar compounds, such as:
1,3-Benzenediol, 2,4-bis(1-morpholinylmethyl)-: This compound has morpholinylmethyl groups instead of piperidinylmethyl groups, which may result in different chemical and biological properties.
1,3-Benzenediol, 2,4-bis(1-pyrrolidinylmethyl)-: The presence of pyrrolidinylmethyl groups can also alter the compound’s reactivity and applications.
Properties
CAS No. |
108118-36-1 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChI Key |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Key on ui other cas no. |
108118-36-1 |
Synonyms |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


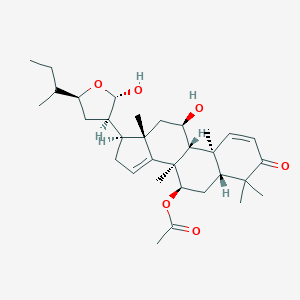
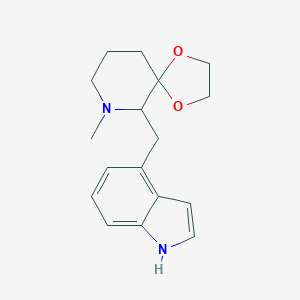
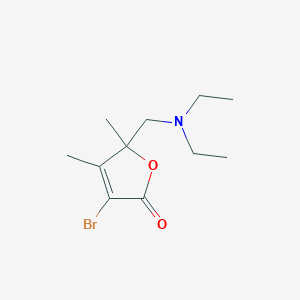
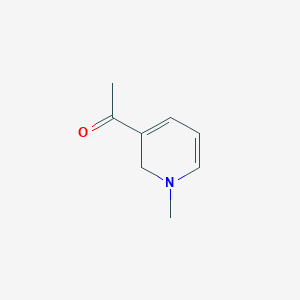
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
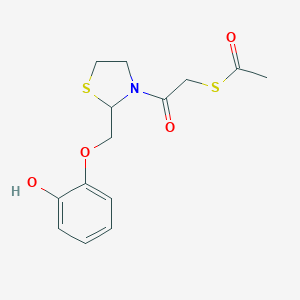
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
